![molecular formula C8H8N2O3S B13451794 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-o-phenylenediamine and a sulfinic acid derivative.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfonic acid derivative.
Reduction: The major product is the corresponding thiol derivative.
Substitution: The major products are the substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the methoxy group and the sulfinic acid moiety can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-1H-benzo[d]imidazole-2-thiol
- 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
- 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may have different functional groups, such as thiol or carboxylic acid, which can influence their chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H8N2O3S |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
6-methoxy-1H-benzimidazole-2-sulfinic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-13-5-2-3-6-7(4-5)10-8(9-6)14(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
AZUQLFOUEPRHJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)

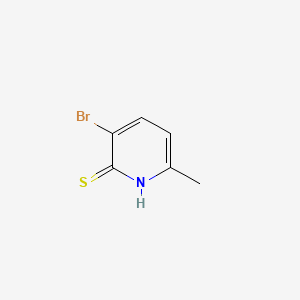
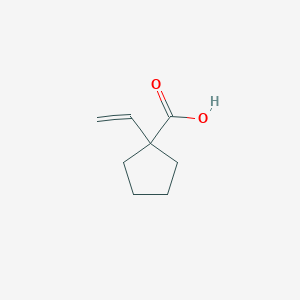
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
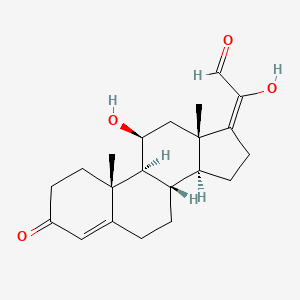
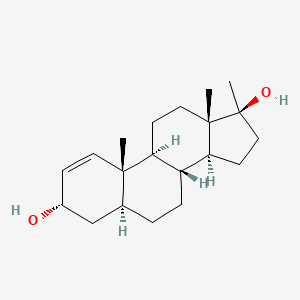
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
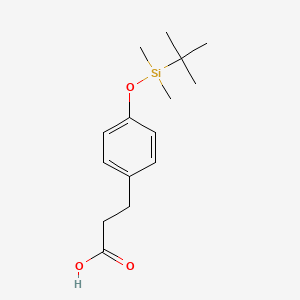
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
